(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride (6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride Cannabinoid agonists are typically highly lipophilic compounds that require solubilization with either a surfactant agent or adherence to a water miscible substance such as albumin, Tween 80, or Emulphor. O-2545 is a potent water-soluble agonist of central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with Ki values of 1.5 and 0.32 nM, respectively. When dissolved in saline, O-2545 was highly efficacious in mouse behavioral models when administered either intravenously or intracerebroventricularly.
High affinity, water-soluble CB1/CB2 receptor agonist (Ki values are 1.5 and 0.32 nM for CB1 and CB2 receptors respectively). Active in vivo following i.v. and i.c.v. administration.
Brand Name: Vulcanchem
CAS No.: 874745-43-4
VCID: VC0004552
InChI: InChI=1S/C26H36N2O2.ClH/c1-18-8-9-21-20(14-18)24-22(29)15-19(16-23(24)30-26(21,4)5)25(2,3)10-6-7-12-28-13-11-27-17-28;/h8,11,13,15-17,20-21,29H,6-7,9-10,12,14H2,1-5H3;1H/t20-,21-;/m1./s1
SMILES: CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl
Molecular Formula: C26H37ClN2O2
Molecular Weight: 445 g/mol

(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride

CAS No.: 874745-43-4

Cat. No.: VC0004552

Molecular Formula: C26H37ClN2O2

Molecular Weight: 445 g/mol

* For research use only. Not for human or veterinary use.

(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride - 874745-43-4

CAS No. 874745-43-4
Molecular Formula C26H37ClN2O2
Molecular Weight 445 g/mol
IUPAC Name (6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride
Standard InChI InChI=1S/C26H36N2O2.ClH/c1-18-8-9-21-20(14-18)24-22(29)15-19(16-23(24)30-26(21,4)5)25(2,3)10-6-7-12-28-13-11-27-17-28;/h8,11,13,15-17,20-21,29H,6-7,9-10,12,14H2,1-5H3;1H/t20-,21-;/m1./s1
Standard InChI Key LSHUCXYFAOTXLT-MUCZFFFMSA-N
Isomeric SMILES CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl
SMILES CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl
Canonical SMILES CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl
Appearance Assay:≥98%A lyophilized powder

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is (6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol hydrochloride, reflecting its stereochemistry and functional groups . The molecular formula is C26H37ClN2O2, with a molecular weight of 445.0 g/mol . The hydrochloride salt enhances solubility, a critical factor for in vivo administration.

Structural Characteristics

The molecule features:

  • A tetrahydrobenzo[c]chromen core with methyl substitutions at positions 6, 6, and 9.

  • A 2-methylhexan-2-yl chain linking the core to an imidazole ring, introducing nitrogen-based heterocyclic functionality.

  • Stereochemical specificity at the 6aR and 10aR positions, critical for receptor binding .

The SMILES notation (CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl) and InChIKey (LSHUCXYFAOTXLT-MUCZFFFMSA-N) further delineate its spatial arrangement .

Synthesis and Physicochemical Properties

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound’s structure suggests a multi-step process involving:

  • Construction of the tetrahydrobenzo[c]chromen core via cyclization reactions.

  • Introduction of the imidazole-containing side chain through alkylation or coupling strategies.

  • Final hydrochloride salt formation to improve stability and bioavailability .

Physicochemical Profile

PropertyValueSource
AppearanceLyophilized powder (≥98% pure)
SolubilityWater-soluble
Storage-20°C, protected from light

The hydrochloride salt form ensures enhanced aqueous solubility, facilitating intravenous (i.v.) and intracerebroventricular (i.c.v.) delivery .

Pharmacological Activity

Cannabinoid Receptor Affinity

O-2545 hydrochloride exhibits nanomolar affinity for cannabinoid receptors:

  • CB1 Receptor: Ki = 1.5 nM

  • CB2 Receptor: Ki = 0.32 nM

This dual agonism distinguishes it from endogenous ligands like anandamide, which preferentially target CB1 .

In Vivo Efficacy

In rodent models, O-2545 demonstrates dose-dependent activity following i.v. and i.c.v. administration . Key findings include:

  • Modulation of stimulus-specific adaptation (SSA) in auditory neurons, reducing neuronal adaptation to repetitive stimuli .

  • Enhanced cortical signal detection at doses ≤1 mg/kg, suggesting potential applications in sensory processing disorders .

Biological Evaluations and Mechanistic Insights

Neuronal Adaptation Studies

A 2017 study administered O-2545 iontophoretically to investigate its effects on SSA in the inferior colliculus :

ParameterO-2545 Effect (n=40)Anandamide Effect (n=50)
Neurons with SSA ↓11/13 (84.6%)16/23 (69.6%)
CSI Reduction0.53 → 0.29 (P = 0.012)0.51 → 0.27 (P < 0.001)

CSI (Common Stimulus Index) quantifies adaptation strength; lower values indicate reduced adaptation. O-2545’s efficacy surpassed anandamide, highlighting its potency .

Comparative Pharmacodynamics

O-2545’s effects contrast with the CB1 antagonist AM251, which increased CSI values (0.17 → 0.43, P = 0.017), confirming cannabinoid signaling’s role in SSA modulation .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator